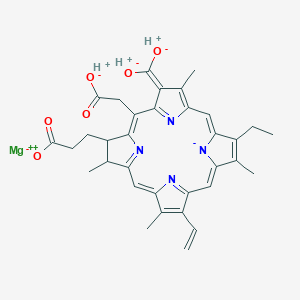

Chlorophyllin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

マグネシウムクロロフィリンは、植物中に存在する緑色の色素であるクロロフィルから合成された半合成誘導体です。 水溶性、優れた感光性、熱安定性と光安定性で知られています 。この化合物は、その独特の性質から様々な分野で応用されています。

準備方法

マグネシウムクロロフィリンは通常、クロロフィルの天然源から調製されます。 このプロセスには、植物材料からクロロフィルを抽出し、次いでけん化してフィトール尾部を除去し、必要に応じて中心のマグネシウムイオンを異なる金属イオンに置換することが含まれます 。 得られた化合物を精製して、色安定性の高いマグネシウムクロロフィリンの調製物を得ます .

化学反応の分析

Degradation Pathways

Chlorophyllin A undergoes structural changes under processing conditions:

Thermal Degradation

-

Mild heating (60–80°C) : Forms Cu-pheophorbide via demetallation

-

Prolonged heating (>100°C) : Loses methoxycarbonyl group, yielding Cu-pyropheophorbide (Figure 3 in )

Acid/Base Reactions

| Condition | Product | Application Impact |

|---|---|---|

| pH < 3 | Protonation of pyrrole rings | Reduced photostability |

| Alkaline hydrolysis | Cleavage of isocyclic ring (Ring E) | Chlorophyllin salts (enhanced water solubility) |

Stability in Food Systems

Comparative stability data under processing:

Pharmacological Interactions

-

Aflatoxin binding : Forms stable π-π complexes (Kd = 10⁻⁶ M)

-

Metal chelation : Prefers Cu²⁺ > Fe³⁺ > Zn²⁺ at physiological pH

-

ROS generation : 405 nm laser irradiation produces 2.8-fold increase in intracellular ROS vs. controls (HeLa cells)

Analytical Characterization

HPLC parameters for chlorophyllin analysis :

| Column | Mobile Phase | Detected Species |

|---|---|---|

| Inertsil ODS-3 | Acetonitrile-phosphate buffer (pH 2) | Cu-chlorin e4, Cu-chlorin e6, Cu-purpurin-18 |

| C18 reverse phase | Acetone:methanol (7:3) gradient | Pheophorbide a, pyropheophorbide derivatives |

Mass spectral data:

These reactions underscore this compound's dual role as a functional food additive and therapeutic agent, with its copper center mediating both stability and catalytic activity.

科学的研究の応用

Anticancer Properties

Chlorophyllin A has demonstrated potential in cancer prevention, particularly concerning aflatoxin exposure, which is a significant risk factor for liver cancer.

- Clinical Studies : A notable study conducted in Qidong, China, involved 180 participants who ingested 100 mg of chlorophyllin three times daily for four months. Results showed a 55% reduction in urinary levels of aflatoxin-DNA adducts, indicating decreased carcinogenic activity (P=0.036) . This suggests that chlorophyllin can effectively inhibit the bioavailability of aflatoxins, thereby lowering cancer risk.

- Mechanisms of Action : Chlorophyllin binds to carcinogens in the gastrointestinal tract, reducing their absorption into the bloodstream. This mechanism was supported by findings where chlorophyllin supplementation led to a significant decrease in liver DNA damage from aflatoxin exposure .

Dermatological Applications

This compound is utilized in dermatology for its anti-inflammatory and healing properties.

- Topical Treatments : Case studies have shown that topical formulations containing sodium copper chlorophyllin significantly improve skin conditions such as rosacea and acne. For instance, one patient experienced a reduction in redness and pore size after two months of treatment with a gel formulation containing 0.01% chlorophyllin . Another patient showed marked improvement in skin color metrics after four weeks of using a 0.025% formulation.

Antioxidant Properties

This compound exhibits strong antioxidant properties, which contribute to its health benefits.

- Nutritional Studies : Research indicates that chlorophyllin enhances the antioxidant capacity of foods when combined with other compounds like lycopene. This synergy may improve overall health outcomes by reducing oxidative stress and related diseases .

Environmental Applications

This compound has potential uses in environmental management, particularly in aquaculture and pest control.

- Aquaculture : Studies suggest that chlorophyllin can be effective against mosquito larvae and other aquatic pests. Its application could help manage populations of ectoparasites in fish farming without accumulating toxic residues .

Food Industry Uses

This compound is recognized as a food colorant and additive (E 170), providing both aesthetic and health benefits.

- Safety Profile : As a food additive, chlorophyllin is deemed safe for consumption and does not lead to the accumulation of toxic intermediates upon degradation . Its use as a colorant can enhance the appeal of various food products while offering potential health benefits.

Data Summary Table

作用機序

マグネシウムクロロフィリンの作用機序は、特定の化学物質と緊密な分子複合体を形成し、それらの発がん作用を阻害する能力に関係しています 。 また、フリーラジカルを捕捉し、炎症性サイトカインの発現を阻害することにより、抗酸化作用を示します 。これらの作用は、様々な医療用途における治療効果に貢献しています。

類似の化合物との比較

マグネシウムクロロフィリンは、ナトリウム銅クロロフィリンや亜鉛クロロフィリンなどの他の金属クロロフィル誘導体に似ています 。 特定の吸収スペクトルと発光スペクトルが特徴であり、エネルギー移動プロセスで非常に効率的です 。この特性は、他の類似の化合物と区別され、様々な用途における効果を高めます。

類似の化合物:- ナトリウム銅クロロフィリン

- 亜鉛クロロフィリン

- 鉄クロロフィリン

マグネシウムクロロフィリンは、その独特の性質の組み合わせにより、研究および産業の様々な分野で貴重な化合物となっています。

類似化合物との比較

Magnesium chlorophyllin is similar to other metallo-chlorophyll derivatives, such as sodium copper chlorophyllin and zinc chlorophyllin . it is unique in its specific absorption and emission spectra, which make it highly efficient in energy transfer processes . This property distinguishes it from other similar compounds and enhances its effectiveness in various applications.

Similar Compounds:- Sodium copper chlorophyllin

- Zinc chlorophyllin

- Iron chlorophyllin

Magnesium chlorophyllin stands out due to its unique combination of properties, making it a valuable compound in multiple fields of research and industry.

生物活性

Chlorophyllin A, a semi-synthetic derivative of chlorophyll, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antioxidant properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its water-soluble nature, differing from its parent compound, chlorophyll, which is lipophilic. This solubility enhances its bioavailability and potential for various applications in health and medicine. The structure of this compound allows it to interact with biological membranes and cellular components effectively, facilitating its biological activities.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capability. Research indicates that this compound can scavenge free radicals and reduce oxidative stress within cells. This property is essential in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases, including cancer.

Table 1: Antioxidant Properties of this compound

Anticancer Properties

This compound has shown promise as an anticancer agent in several studies. It appears to exert its effects through multiple mechanisms, including the inhibition of carcinogen bioavailability and the modulation of cellular signaling pathways involved in tumorigenesis.

Case Studies

- Topical Application for Skin Conditions :

- Aflatoxin B1 Interaction :

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals, this compound protects cellular components from oxidative damage.

- Enzyme Inhibition : It has been shown to irreversibly inhibit thioredoxin reductase (TrxR1), leading to increased ROS levels and subsequent apoptosis in cancer cells .

- Binding Affinity : this compound can bind with various carcinogens, reducing their bioavailability and toxicity .

Future Directions

Despite promising findings, further research is necessary to fully elucidate the pharmacokinetics and metabolic pathways of this compound in humans. More extensive clinical trials are needed to validate its efficacy across different populations and health conditions.

特性

CAS番号 |

15611-43-5 |

|---|---|

分子式 |

C34H34MgN4O6 |

分子量 |

619.0 g/mol |

IUPAC名 |

magnesium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron |

InChI |

InChI=1S/C34H36N4O6.Mg/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);/q;+2/p-2 |

InChIキー |

UVOXKYYHMDAWNK-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Mg+2] |

正規SMILES |

[H+].[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Mg+2] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

11006-34-1 (hydrochloride-copper complex) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

chlorophyllin chlorophyllin a chlorophyllin copper complex chlorophyllin e4 chlorophyllin, copper complex chlorophyllin, sodium cobalt complex chlorophyllin, sodium copper complex chlorophyllin, sodium iron complex chlorophyllin, zinc complex copper chlorophyll copper chlorophyllin Cu-Ch Cu-Chl-Na Cu-chlorin cuprofilin sodium cobalt chlorophyllin sodium copper chlorophyllin sodium iron chlorophyllin zinc chlorophyllin a |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。